

Torbafylline: Known Quantitative Data

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Compound Focus: Torbafylline

CAS No.: 105102-21-4

Cat. No.: S572447

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The table below consolidates the available quantitative information from animal studies. Please note that specific pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) are not available in the searched literature.

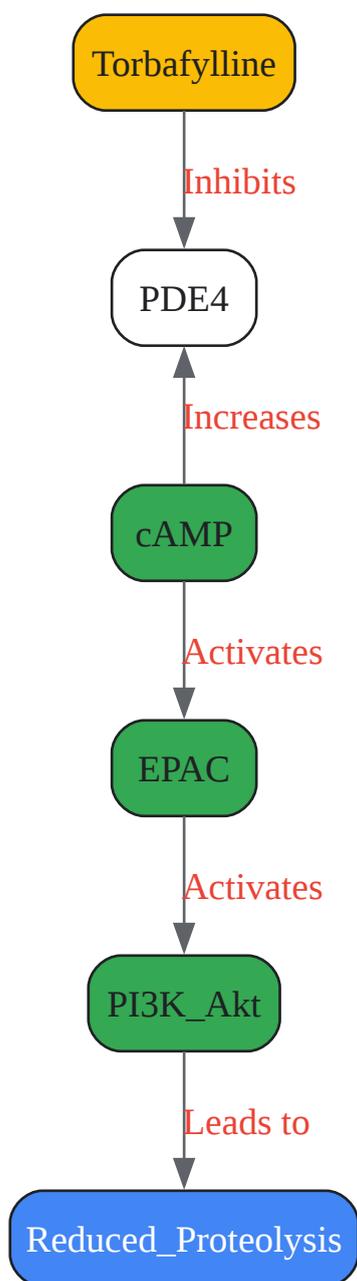
Aspect	Reported Data	Experimental Context
In Vivo Dosage	25 mg/kg per day (oral) [1]	Administered to rats for three weeks to reduce fatigue and improve blood flow in muscles with limited blood supply [1].
In Vivo Dosage (Alternate)	25 mg/kg (oral), twice daily for two weeks [1]	Chronic treatment shown to reverse decreased running performance in rats [1].
In Vitro Solubility	25 mg/mL (73.88 mM) in DMSO [1]	Provided in a commercial chemical database for preparing stock solutions [1].
Molecular Weight	338.4 g/mol [1]	-
Chemical Formula	C16H26N4O4 [1]	-

Experimental Insights on Mechanism of Action

While detailed methodologies for pharmacokinetic studies are absent, research describes the molecular pathway through which **Torbafylline** exerts its effect.

- **Proposed Signaling Pathway:** Evidence from studies on burn-induced rat skeletal muscle and C2C12 myotubes suggests **Torbafylline** acts as a **phosphodiesterase 4 (PDE4) inhibitor** [2] [1]. This inhibition leads to increased intracellular **cAMP** levels, which activates the **EPAC** pathway. This cascade subsequently activates **PI3K/Akt** signaling, ultimately inhibiting muscle proteolysis [2] [1].
- **Supporting Experimental Evidence:** The proposed pathway was validated using specific inhibitors. In C2C12 myotubes, the anti-proteolytic effects of **Torbafylline** were significantly reversed by pre-treatment with antagonists of both **PI3K** and **Epac**, confirming their role in the mechanism [2].

The following diagram illustrates this core signaling pathway:



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Torbafylline inhibits *PDE4*, increasing *cAMP* and activating the *EPAC/PI3K/Akt* pathway to reduce proteolysis [2] [1].

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References

1. | PI3K | cAMP | PDE | TargetMol Torbafylline [targetmol.com]
2. Phosphodiesterase (PDE) inhibitor torbafylline (HWA 448) attenuates... [pubmed.ncbi.nlm.nih.gov]

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